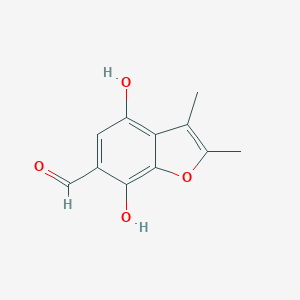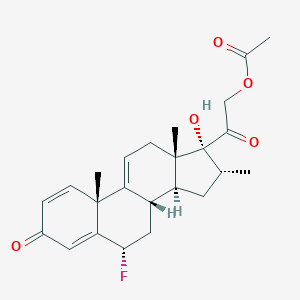![molecular formula C25H36O5 B010877 2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one CAS No. 108663-77-0](/img/structure/B10877.png)
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luffariellin A is a sesterterpenoid compound isolated from the marine sponge Luffariella variabilis. This compound is known for its potent anti-inflammatory properties and is part of a group of metabolites produced by the sponge, which also includes manoalide and seco-manoalide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Luffariellin A involves several key steps, with the ring-closing metathesis reaction being a crucial part of the process. The synthesis starts with the Yamaguchi esterification of a nor-diterpenic fragment with appropriate furane alcohols to yield the necessary diene intermediates. The ring-closing metathesis reaction of these diene intermediates then leads to the formation of Luffariellin A .
Industrial Production Methods: Currently, there is no large-scale industrial production method for Luffariellin A. The compound is primarily obtained through extraction from the marine sponge Luffariella variabilis. The production of Luffariellin A in these sponges is consistent and hardwired at the population level, with little variation in space and time .
Analyse Chemischer Reaktionen
Types of Reactions: Luffariellin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Luffariellin A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of Luffariellin A depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Wissenschaftliche Forschungsanwendungen
Luffariellin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent anti-inflammatory properties make it a valuable compound for studying inflammation pathways and developing new anti-inflammatory drugs. Additionally, Luffariellin A has shown potential in cancer research due to its antiproliferative activity against various human solid tumor cell lines .
Wirkmechanismus
The mechanism of action of Luffariellin A involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This inhibition is achieved through the modulation of signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Luffariellin A is part of a group of sesterterpenoid compounds produced by the marine sponge Luffariella variabilis. Similar compounds include manoalide, manoalide monoacetate, and seco-manoalide. While all these compounds share anti-inflammatory properties, Luffariellin A is unique in its specific molecular structure and the particular pathways it modulates .
Eigenschaften
CAS-Nummer |
108663-77-0 |
|---|---|
Molekularformel |
C25H36O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2-methyl-1-prop-1-en-2-ylcyclopentyl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O5/c1-16(2)25(13-6-8-18(25)4)14-12-17(3)7-5-9-19-10-11-21(29-23(19)27)20-15-22(26)30-24(20)28/h7,10,15,18,21,23-24,27-28H,1,5-6,8-9,11-14H2,2-4H3/b17-7+ |
InChI-Schlüssel |
IFOBOXQQSZZOFG-REZTVBANSA-N |
SMILES |
CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C |
Isomerische SMILES |
CC1CCCC1(CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C)C(=C)C |
Kanonische SMILES |
CC1CCCC1(CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B10796.png)



![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)







